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Compound of Interest

Compound Name: Fadrozole hydrochloride

Cat. No.: B033702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fadrozole hydrochloride is a potent and selective inhibitor of aromatase (cytochrome P450

19A1, or CYP19A1), an enzyme critical for the biosynthesis of estrogens. Its efficacy in

targeting CYP19A1 has established it as a valuable tool in cancer research and endocrinology.

However, understanding the cross-reactivity of Fadrozole with other cytochrome P450 (P450)

enzymes is paramount for a comprehensive assessment of its potential off-target effects and

drug-drug interactions. This guide provides a comparative analysis of Fadrozole's inhibitory

activity against various P450 isoforms, supported by available experimental data and detailed

methodologies.

Comparative Inhibitory Activity of Fadrozole and
Other Aromatase Inhibitors
Fadrozole's primary activity is the potent inhibition of CYP19A1. At higher concentrations, it has

been shown to inhibit other P450 enzymes involved in steroidogenesis, such as 11β-

hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). To provide a broader context

for its selectivity, this section compares the inhibitory potential of Fadrozole and its close

structural analog, Vorozole, with other non-steroidal aromatase inhibitors against a panel of

major drug-metabolizing P450 enzymes.

Data Summary: Inhibition of P450 Enzymes by Aromatase Inhibitors
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Enzyme
Family

P450 Isoform
Fadrozole/Voro
zole IC50/Ki

Letrozole
IC50/Ki

Anastrozole Ki

Primary Target
CYP19A1

(Aromatase)

4.17 nM

(Vorozole IC50)

[1]

7.27 nM[1] Potent Inhibitor

Steroidogenic

P450s

CYP11B1 (11β-

hydroxylase)

Inhibition at

higher

concentrations

- -

CYP11B2

(Aldosterone

synthase)

Inhibition at

higher

concentrations

- -

Drug-

Metabolizing

P450s

CYP1A1

0.469 µM

(Vorozole IC50)

[1]

69.8 µM[1] -

CYP1A2

321 µM

(Vorozole IC50)

[1]

332 µM[1] 8 µM[2]

CYP2A6

24.4 µM

(Vorozole IC50)

[1]

106 µM[1] >500 µM[2]

CYP2C9 - - 10 µM[2]

CYP2C19 - 42.2 µM (Ki)[3][4] -

CYP2D6 - - >500 µM[2]

CYP3A4

98.1 µM

(Vorozole IC50)

[1]

>1000 µM[1] 10 µM[2]

Note: Data for Fadrozole on drug-metabolizing CYPs is limited; therefore, data from its close

structural analog, Vorozole, is presented as a surrogate. IC50 values represent the

concentration of the inhibitor required to reduce enzyme activity by 50%, while Ki is the

inhibition constant.
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Experimental Protocols
The following section outlines a typical experimental protocol for assessing the in vitro inhibition

of cytochrome P450 enzymes, based on standard industry practices.

In Vitro P450 Inhibition Assay
1. Objective: To determine the concentration-dependent inhibition of major human P450

isoforms by a test compound (e.g., Fadrozole hydrochloride).

2. Materials:

Test Compound: Fadrozole hydrochloride
Enzyme Source: Human liver microsomes (HLMs) or recombinant human P450 enzymes.
P450 Isoforms and Probe Substrates:
CYP1A2: Phenacetin
CYP2B6: Bupropion
CYP2C8: Amodiaquine
CYP2C9: Diclofenac
CYP2C19: S-mephenytoin
CYP2D6: Dextromethorphan
CYP3A4: Midazolam or Testosterone
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase).
Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., α-
Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4).
Incubation Buffer: Potassium phosphate buffer (pH 7.4).
Analysis System: High-Performance Liquid Chromatography with tandem mass spectrometry
(LC-MS/MS).

3. Procedure:

A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant
enzyme), incubation buffer, and varying concentrations of the test compound or positive
control inhibitor.
The mixture is pre-warmed to 37°C.
The reaction is initiated by the addition of the NADPH regenerating system and the specific
probe substrate.
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The incubation is carried out at 37°C for a predetermined time, ensuring the reaction remains
in the linear range.
The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).
Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
The formation of the specific metabolite of the probe substrate is quantified using a validated
LC-MS/MS method.

4. Data Analysis:

The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle
control.
The percent inhibition is calculated for each inhibitor concentration.
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)
is determined by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Fadrozole's P450 Inhibition Profile
The following diagrams illustrate the experimental workflow for assessing P450 inhibition and

the selectivity profile of Fadrozole based on available data.
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Experimental workflow for P450 inhibition assay.
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Inhibitory selectivity of Fadrozole/Vorozole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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